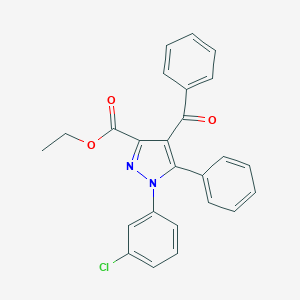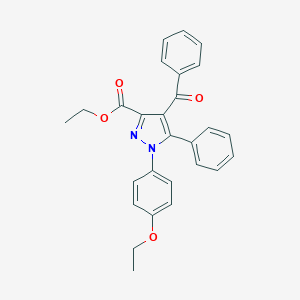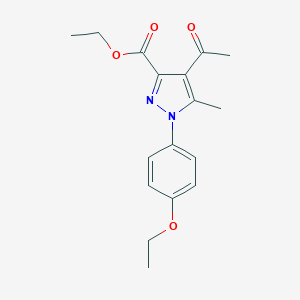![molecular formula C21H19ClN4O4S B292407 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292407.png)
3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has been the subject of scientific research for its potential applications in medicine. This compound is a member of the triazolopyrimidine family and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors, which may contribute to its antimicrobial, antifungal, and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has a range of biochemical and physiological effects. It has been found to inhibit the growth of several types of bacteria and fungi. It has also been shown to induce cell death in cancer cells. In addition, it has been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its potential as a treatment for various diseases. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One direction is to further investigate its potential as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other types of cancer cells. Additionally, research could focus on optimizing the synthesis method and understanding the compound's mechanism of action.
Synthesemethoden
The synthesis of 3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been described in the literature. One method involves the reaction of 3-chlorobenzaldehyde, 2-thiophenecarboxaldehyde, and ethyl acetoacetate with ammonium acetate and sodium ethoxide in ethanol. The resulting product is then treated with methyl iodide and sodium ethoxide in ethanol to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been the subject of scientific research for its potential applications in medicine. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H19ClN4O4S |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
3-O-ethyl 6-O-methyl 1-(3-chlorophenyl)-7-methyl-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C21H19ClN4O4S/c1-4-30-20(28)18-24-26(14-8-5-7-13(22)11-14)21-23-12(2)16(19(27)29-3)17(25(18)21)15-9-6-10-31-15/h5-11,17H,4H2,1-3H3 |
InChI-Schlüssel |
KZZAEOSWPHIXMP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292335.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)
![2-(4-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292344.png)
![3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292345.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292346.png)
![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)